An In-depth Technical Guide to 2-(Piperidin-4-ylidene)acetic Acid Hydrochloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-(Piperidin-4-ylidene)acetic Acid Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Piperidin-4-ylidene)acetic acid hydrochloride, a valuable building block for medicinal chemistry and drug discovery. Drawing upon established chemical principles and data from analogous structures, this document offers practical insights for researchers and scientists in the field.
Core Chemical and Physical Properties
2-(Piperidin-4-ylidene)acetic acid hydrochloride is a bifunctional molecule featuring a piperidine ring, a reactive exocyclic double bond, and a carboxylic acid moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient precursor for further chemical modifications.
| Property | Value | Source/Comment |
| CAS Number | 84839-57-6 | [1] |
| Molecular Formula | C₇H₁₂ClNO₂ | [1] |
| Molecular Weight | 177.63 g/mol | [1] |
| Synonyms | (Piperidin-4-ylidene)acetic acid hydrochloride, O=C(O)C=C1CCNCC1·HCl | [1] |
| Appearance | White to off-white solid (Predicted) | Based on analogous compounds. |
| Melting Point | Not available | Experimental data not found in the public domain. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | Inferred from the hydrochloride salt structure. |
| Stability | Store in an inert atmosphere at room temperature.[1] Hygroscopic nature is likely. | General stability for amine hydrochlorides. |
Synthesis and Reaction Mechanisms
Recommended Synthetic Pathway: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes from aldehydes and ketones.[2][3] Its advantages over the classical Wittig reaction include the use of more nucleophilic phosphonate carbanions and the ease of removal of the phosphate byproduct.[2]
The proposed synthesis involves a three-step sequence:
-
N-Protection of Piperidin-4-one: The secondary amine of piperidin-4-one is first protected to prevent side reactions. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of the HWE reaction and its facile removal under acidic conditions.
-
Horner-Wadsworth-Emmons Olefination: The N-Boc-piperidin-4-one is then reacted with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base (e.g., sodium hydride) to form the corresponding ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate.
-
Deprotection and Hydrolysis: The final step involves the simultaneous acidic hydrolysis of the ethyl ester and cleavage of the Boc protecting group using a strong acid like hydrochloric acid. This one-pot procedure yields the desired 2-(Piperidin-4-ylidene)acetic acid hydrochloride.
Figure 1: Proposed Horner-Wadsworth-Emmons synthetic workflow.
Alternative Synthetic Routes
The Wittig reaction is a classic method for converting ketones and aldehydes into alkenes using a phosphonium ylide.[4][5][6][7] While effective, it can sometimes be challenging to separate the triphenylphosphine oxide byproduct from the desired product. The stereoselectivity can also be less predictable than the HWE reaction.
The Knoevenagel condensation involves the reaction of a ketone with an active methylene compound, such as malonic acid, in the presence of a base catalyst like piperidine or pyridine.[8][9][10][11] This reaction would directly yield the desired carboxylic acid, but may require careful optimization to avoid side reactions.
Chemical Reactivity and Stability
The reactivity of 2-(Piperidin-4-ylidene)acetic acid hydrochloride is dictated by its functional groups:
-
Piperidine Nitrogen: The secondary amine is protonated in the hydrochloride salt form. It can be deprotonated with a suitable base to allow for N-alkylation or N-acylation, providing a convenient handle for introducing diverse substituents.
-
Carboxylic Acid: The carboxylic acid functionality can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.
-
Exocyclic Double Bond: The α,β-unsaturated system is susceptible to nucleophilic conjugate addition (Michael addition). It can also be hydrogenated to the corresponding saturated 2-(piperidin-4-yl)acetic acid derivative.
The compound should be stored in a tightly sealed container under an inert atmosphere to protect it from moisture and atmospheric carbon dioxide.[1]
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the following characteristic signals can be predicted for 2-(Piperidin-4-ylidene)acetic acid hydrochloride:
-
¹H NMR:
-
A singlet or broad singlet for the vinyl proton (C=CH-COOH) in the downfield region (δ 5.5-6.5 ppm).
-
Multiplets for the piperidine ring protons, likely deshielded due to the adjacent double bond and the protonated nitrogen.
-
A broad singlet for the N-H protons.
-
A broad singlet for the carboxylic acid proton.
-
-
¹³C NMR:
-
A signal for the carboxylic carbon (C=O) in the range of 165-175 ppm.
-
Signals for the carbons of the double bond (C=C) between 110-150 ppm.
-
Signals for the piperidine ring carbons.
-
-
FT-IR:
-
A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).
-
A C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).
-
A C=C stretch (around 1640-1680 cm⁻¹).
-
N-H stretching and bending vibrations.
-
-
Mass Spectrometry (ESI+):
-
The parent ion [M+H]⁺ at m/z corresponding to the free base (C₇H₁₁NO₂).
-
Applications in Drug Discovery and Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[12] Derivatives of piperidine have shown a wide range of biological activities, including antimicrobial,[13][14][15] and central nervous system effects.
2-(Piperidin-4-ylidene)acetic acid hydrochloride serves as a versatile starting material for the synthesis of novel therapeutic agents. Its bifunctional nature allows for the introduction of pharmacophoric groups at both the piperidine nitrogen and the carboxylic acid terminus.
GABA Receptor Modulators
Derivatives of piperidine acetic acid are structurally related to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. As such, this scaffold is of significant interest for the development of GABA receptor agonists, antagonists, and uptake inhibitors.[16][17] For example, morpholino-2-acetic acid derivatives have been identified as GABA-B receptor antagonists.[18] The exocyclic double bond in 2-(Piperidin-4-ylidene)acetic acid hydrochloride offers a unique conformational constraint that can be exploited to achieve selectivity for different GABA receptor subtypes.
Figure 2: Potential applications as a GABA analog scaffold.
Antimicrobial Agents
The piperidine nucleus is a key component of many compounds with antibacterial and antifungal properties.[12][14] The ability to functionalize 2-(Piperidin-4-ylidene)acetic acid hydrochloride at multiple positions makes it an attractive starting point for the generation of novel antimicrobial libraries.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-(Piperidin-4-ylidene)acetic acid hydrochloride is not widely available. However, based on data for structurally related compounds, the following precautions are recommended:
-
Eye Irritation: Similar piperidine hydrochlorides are known to cause serious eye irritation.[19]
-
Skin and Respiratory Irritation: N-substituted piperidine derivatives can be skin and respiratory irritants.[20][21]
-
Harmful if Swallowed: Some piperidine acetic acid derivatives are harmful if swallowed.[21]
Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water and seek medical advice.
Conclusion
2-(Piperidin-4-ylidene)acetic acid hydrochloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the areas of neuroscience and infectious diseases. While detailed experimental data for this specific compound is limited in the public domain, its synthesis can be reliably achieved through established olefination methodologies. Its chemical reactivity offers multiple avenues for derivatization, making it a key starting material for the generation of diverse chemical libraries in drug discovery programs.
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